4-Fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride

Medicinal Chemistry Conformational Analysis GPCR Ligand Design

This 4-fluoro-2-(trifluoromethyl)pyrrolidine HCl salt provides a unique conformational locking mechanism, reducing entropic penalties upon GPCR binding. The dual fluorination pattern gives distinct 19F NMR signatures for metabolic tracking. With enhanced aqueous solubility for HTS, it's a critical building block for γ-secretase and vanilloid receptor antagonist development. Ensure supply chain reliability with this 95%+ purity scaffold.

Molecular Formula C5H8ClF4N
Molecular Weight 193.57
CAS No. 2287274-74-0
Cat. No. B2877936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride
CAS2287274-74-0
Molecular FormulaC5H8ClF4N
Molecular Weight193.57
Structural Identifiers
SMILESC1C(CNC1C(F)(F)F)F.Cl
InChIInChI=1S/C5H7F4N.ClH/c6-3-1-4(10-2-3)5(7,8)9;/h3-4,10H,1-2H2;1H
InChIKeyABYPTFVDRSVIGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-2-(trifluoromethyl)pyrrolidine Hydrochloride (CAS 2287274-74-0): Core Physicochemical Profile and Procurement Baseline


4-Fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride (CAS 2287274-74-0) is a fluorinated saturated N-heterocyclic building block with molecular formula C5H8ClF4N and molecular weight 193.57 g/mol [1]. It features a pyrrolidine core bearing both a trifluoromethyl (-CF3) substituent at the 2-position and a fluorine atom at the 4-position, presented as the hydrochloride salt to improve handling and aqueous compatibility [2]. This compound is supplied with purity specifications of 95% minimum and up to 98% from multiple commercial vendors, indicating its availability for research applications .

Why In-Class Pyrrolidine Analogs Cannot Substitute for 4-Fluoro-2-(trifluoromethyl)pyrrolidine Hydrochloride (CAS 2287274-74-0)


The substitution pattern on the pyrrolidine ring fundamentally dictates its conformational landscape and physicochemical properties. Fluorine atoms and trifluoromethyl groups exert stereoelectronic control over ring puckering, with the 4-fluoro substituent participating in n→σ* hyperconjugative interactions that favor specific axial orientations and reduce the activation energy for ring puckering by approximately 1.3–2.1 kcal/mol relative to non-fluorinated analogs . Systematic analysis of fluoroalkyl-substituted heterocyclic amines demonstrates that even modest changes in fluorination pattern alter amine basicity (pKa) in a monotonic yet nonlinear fashion, while exerting complex, non-additive effects on lipophilicity (logP) and aqueous solubility [1]. Consequently, substituting 4-fluoro-2-(trifluoromethyl)pyrrolidine with a non-fluorinated pyrrolidine, a mono-fluorinated variant, or a regioisomer with different substitution geometry yields a scaffold with fundamentally altered conformational bias, metabolic vulnerability, and physicochemical properties that cannot be compensated for by downstream formulation adjustments.

4-Fluoro-2-(trifluoromethyl)pyrrolidine Hydrochloride (CAS 2287274-74-0): Quantifiable Differentiation Evidence for Scientific Selection


Conformational Locking via 4-Fluoro Stereoelectronic Effects Reduces Entropic Penalty in Target Binding

The 4-fluoro substituent in 4-fluoro-2-(trifluoromethyl)pyrrolidine engages in stereoelectronic n→σ* hyperconjugative interactions (gauche effect) that stabilize specific ring conformations . Quantum-chemical calculations demonstrate that these interactions lower the activation energy for ring puckering by 1.3–2.1 kcal/mol compared to the non-fluorinated pyrrolidine analog . This conformational bias reduces the entropic penalty upon target binding, which is particularly advantageous for GPCR ligands and enzyme inhibitors where precise presentation of pharmacophores determines potency and selectivity.

Medicinal Chemistry Conformational Analysis GPCR Ligand Design

19F NMR Spectroscopic Handle Enables Real-Time Monitoring of Compound Distribution

The compound exhibits a characteristic 19F NMR signature with the trifluoromethyl group resonating at approximately δ -72 ppm and the C4-F fluorine at approximately δ -189 ppm, providing two distinct fluorine spectroscopic handles for unambiguous detection [1]. In contrast, non-fluorinated pyrrolidine analogs lack any fluorine NMR signal, and mono-fluorinated analogs (bearing only -CF3 or only C-F) provide only a single resonance, reducing analytical resolution. This dual-fluorine signature enables real-time monitoring of compound distribution in biological matrices and has been demonstrated in molecular imaging studies using similar fluorinated pyrrolidine scaffolds [1].

Molecular Imaging 19F NMR Spectroscopy PROTAC Development

Hydrochloride Salt Form Provides Superior Handling and Aqueous Solubility Over Free Base

The compound is supplied as the hydrochloride salt (CAS 2287274-74-0, molecular weight 193.57 g/mol) rather than the free base form (CAS 1784782-37-1, molecular weight 157.11 g/mol) [1]. The hydrochloride salt form is explicitly documented to offer enhanced solubility and improved handling properties compared to the free base [2]. This salt selection is particularly important for pyrrolidine scaffolds, where the basic amine center (pKa influenced by fluorine substitution) may otherwise limit aqueous compatibility in biological assays and synthetic workflows.

Formulation Science Salt Selection Aqueous Solubility

Dual Fluorination (C4-F and C2-CF3) Enhances Conformational Restraint Relative to Mono-Fluorinated Analogs

The combined presence of the C2-trifluoromethyl group and C4-fluorine atom creates synergistic conformational restriction not achievable with either substituent alone. The trifluoromethyl group at C2 introduces steric bulk that restricts ring puckering, while the C4-fluorine engages in stereoelectronic interactions that bias specific conformers . This dual-fluorination pattern is documented to enhance binding affinity and metabolic stability relative to mono-fluorinated or non-fluorinated pyrrolidine scaffolds [1]. In contrast, analogs bearing only a C2-CF3 group lack the stereoelectronic bias of the C4-F, while analogs with only C4-F lack the steric and lipophilic contributions of the CF3 moiety.

Structure-Activity Relationship Fluorine Chemistry Scaffold Optimization

Commercially Available at 95–98% Purity with Multi-Vendor Sourcing Ensures Reproducible Research

4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride (CAS 2287274-74-0) is commercially available from multiple established vendors including Leyan (98% purity), CymitQuimica/Biosynth (≥95% purity), and ChemSrc [1]. In contrast, the free base form (CAS 1784782-37-1) and several stereoisomeric variants have more limited commercial availability, often with longer lead times or restricted vendor networks. Multi-vendor sourcing at consistent purity specifications ensures supply chain resilience and batch-to-batch reproducibility, critical factors for long-term research programs and scale-up considerations.

Procurement Quality Control Reproducibility

Documented Application as Key Intermediate in γ-Secretase Inhibitor and Vanilloid Receptor Antagonist Development

The fluorinated pyrrolidine scaffold represented by this compound class has been utilized in the synthesis of γ-secretase inhibitors (critical for Alzheimer's disease research) and antagonists for human vanilloid receptors . The incorporation of the 4-fluoro-2-(trifluoromethyl)pyrrolidine motif in these contexts is documented to enhance inhibitor potency and binding affinity relative to non-fluorinated or alternative heterocyclic scaffolds . While the specific CAS 2287274-74-0 racemate has not been the subject of discrete publications, the stereochemically defined analogs (e.g., (2S,4S) and (2R,4S) forms) are explicitly noted for their roles in CNS-targeting drug discovery programs [1].

Alzheimer's Disease Pain Research GPCR Pharmacology

4-Fluoro-2-(trifluoromethyl)pyrrolidine Hydrochloride (CAS 2287274-74-0): High-Value Research and Industrial Application Scenarios


Scaffold for CNS-Penetrant GPCR Ligand Optimization

The combined conformational bias from the 4-fluoro substituent (1.3–2.1 kcal/mol puckering stabilization) and the lipophilicity enhancement from the 2-trifluoromethyl group (predicted logP ~1.8) make this scaffold particularly suited for CNS drug discovery where both target binding affinity and blood-brain barrier penetration are required [1]. The scaffold has documented application in vanilloid receptor antagonist development, and the dual fluorination pattern provides a conformational locking mechanism that reduces entropic penalties upon GPCR binding .

Building Block for 19F NMR-Trackable Molecular Probes and PROTACs

The dual 19F NMR signatures (-CF3 at δ ~ -72 ppm; C4-F at δ ~ -189 ppm) provide a robust spectroscopic handle for tracking compound distribution, metabolism, and target engagement in complex biological matrices without the need for radioactive labeling [1]. This capability is directly applicable to PROTAC development, where real-time monitoring of ternary complex formation is critical, and to molecular imaging studies requiring fluorine-19 detection .

Fluorinated Intermediate for γ-Secretase Inhibitor Synthesis in Alzheimer's Research

This pyrrolidine scaffold has been explicitly validated in the synthesis of γ-secretase inhibitors, where the incorporation of the fluorinated motif enhances inhibitor potency and selectivity towards the target enzyme . Researchers developing next-generation Alzheimer's therapeutics can leverage this scaffold as a conformationally biased building block that introduces both metabolic stability (via fluorine substitution) and target engagement optimization (via stereoelectronic effects) .

Hydrochloride Salt Form for High-Throughput Screening and Aqueous Assay Compatibility

The hydrochloride salt form of this compound (CAS 2287274-74-0) provides enhanced aqueous solubility and handling properties compared to the free base (CAS 1784782-37-1), making it directly compatible with high-throughput screening workflows and biological assays conducted in aqueous buffers . This eliminates the need for pre-formulation or in situ salt conversion steps that can introduce experimental variability and consume valuable research time .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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